Physicochemical Profiling and Molecular Characterization of 2-Methoxyphenyl Ethoxyacetate
Physicochemical Profiling and Molecular Characterization of 2-Methoxyphenyl Ethoxyacetate
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of rational drug design and synthetic chemistry, esterification remains a cornerstone strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) is a specialized synthetic ester formed by the condensation of guaiacol (2-methoxyphenol) and ethoxyacetic acid[1]. This whitepaper provides an authoritative, step-by-step guide to the structural profiling, synthesis, and analytical characterization of this compound, emphasizing the causality behind specific experimental and pharmacokinetic behaviors.
Structural and Physicochemical Properties
The molecular architecture of 2-methoxyphenyl ethoxyacetate combines an electron-rich aromatic system with a flexible, hydrogen-bond-accepting aliphatic chain.
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Guaiacol Moiety: Provides lipophilicity and membrane permeability. Guaiacol itself is an established expectorant and precursor to numerous flavorants and pharmaceuticals, possessing a LogP of approximately 1.32[2].
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Ethoxyacetate Moiety: The ether linkage in the ethoxy group introduces significant rotational freedom and acts as a strong hydrogen-bond acceptor, which enhances aqueous solvation compared to purely aliphatic esters. The precursor, ethoxyacetic acid, has a pKa of 3.84, making it a moderately strong organic acid and an excellent leaving group during enzymatic hydrolysis[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Structural Significance |
| Chemical Name | 2-Methoxyphenyl ethoxyacetate | Standard IUPAC nomenclature. |
| CAS Number | 861524-13-2 | Unique registry identifier for the ester[1]. |
| Molecular Formula | C11H14O4 | Defines exact mass and isotopic distribution[1]. |
| Molecular Weight | 210.23 g/mol | Falls well within the Lipinski Rule of 5 optimal range (<500 Da) for passive diffusion[1]. |
| H-Bond Donors | 0 | The lack of OH/NH groups prevents strong intermolecular self-association, lowering the boiling point and enhancing lipid solubility. |
| H-Bond Acceptors | 4 | The four oxygen atoms (ether and ester) facilitate interactions with aqueous solvent shells, preventing extreme hydrophobicity. |
Synthesis Workflow: Step-by-Step Methodology
The synthesis of 2-methoxyphenyl ethoxyacetate requires careful selection of coupling reagents due to the slight electronic deactivation and steric hindrance of the ortho-methoxy group on the guaiacol phenol ring. The Steglich Esterification is the preferred self-validating protocol.
Experimental Protocol: Steglich Esterification
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Reagent Preparation: Dissolve 1.0 equivalent of ethoxyacetic acid and 1.1 equivalents of guaiacol in anhydrous dichloromethane (CH₂Cl₂).
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Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.
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Activation: Chill the reaction flask to 0°C. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
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Causality: EDC activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that is highly susceptible to nucleophilic attack by the sterically hindered guaiacol hydroxyl group.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the consumption of guaiacol via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
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Aqueous Workup (Self-Validation): Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.
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Causality: NaHCO₃ deprotonates and removes unreacted ethoxyacetic acid into the aqueous layer. HCl removes the basic DMAP and water-soluble EDC urea byproducts. This phase-separation strategy intrinsically validates the purity of the organic layer.
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Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to isolate the pure 2-methoxyphenyl ethoxyacetate.
Fig 1. Step-by-step esterification workflow for 2-methoxyphenyl ethoxyacetate.
Pharmacokinetic Implications & Metabolic Cleavage
In drug development, esterification is frequently employed to create prodrugs that bypass first-pass metabolism or improve oral bioavailability. 2-Methoxyphenyl ethoxyacetate serves as an excellent model for a transient intermediate.
Upon systemic absorption, the ester bond is rapidly targeted by ubiquitous carboxylesterases (CE1 in the liver, CE2 in the intestine). The hydrolysis of this compound yields two distinct fragments:
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Guaiacol: The active phenolic metabolite, which undergoes subsequent Phase II conjugation (glucuronidation or sulfation) to facilitate renal excretion[2].
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Ethoxyacetic Acid: A highly water-soluble, non-toxic aliphatic acid that is readily cleared by the kidneys[3].
Fig 2. Enzymatic hydrolysis and metabolic clearance pathway of the ester.
Analytical Characterization Protocol (LC-MS)
To ensure the structural integrity and purity of the synthesized 2-methoxyphenyl ethoxyacetate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Step-by-Step LC-MS Protocol
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Sample Preparation: Dilute the purified ester to a concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water, supplemented with 0.1% Formic Acid.
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Causality: The addition of formic acid lowers the pH, ensuring that the ether and ester oxygens are readily protonated during Electrospray Ionization (ESI), which drastically increases the signal-to-noise ratio in positive ion mode.
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Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
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Causality: The lipophilic nature of the ester ensures it will be retained on the non-polar C18 stationary phase longer than any residual polar precursors (like ethoxyacetic acid), providing baseline resolution.
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Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode.
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Self-Validation: The protocol is validated by the presence of the protonated parent mass [M+H]⁺ at m/z 211.2 and the sodium adduct [M+Na]⁺ at m/z 233.2 . The absence of a peak at m/z 125.1 (protonated guaiacol) confirms that no degradation has occurred during ionization.
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References
- Title: 2-甲氧基苯基乙氧基乙酸酯_CAS:861524-13-2 - 华夏化工网 (HXChem Chemical Dictionary)
- Source: wikipedia.
- Source: ACS Publications (acs.org)
